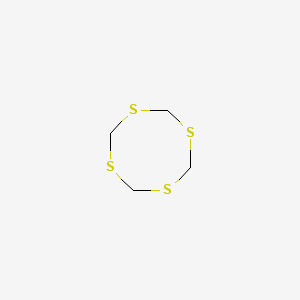
1,3,5,7-Tetrathiocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5,7-Tetrathiocane can be synthesized through the reaction of 1,4-dichlorobutane with sodium sulfide. The reaction typically occurs in an aqueous medium and involves heating the reactants to facilitate the formation of the cyclic structure. The general reaction is as follows:
Cl-(CH2)4-Cl+2Na2S→C4H8S4+4NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, concentration of reactants, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5,7-Tetrathiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and disulfides. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetrathiocane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s sulfur content allows it to interact with biological molecules, making it useful in studying sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-Tetrathiocane involves its ability to undergo various chemical transformations due to the presence of sulfur atoms in its ring structure. These transformations can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and proteins. The compound’s ability to form disulfide bonds and participate in redox reactions is crucial to its biological and chemical activity.
Comparación Con Compuestos Similares
1,3,5-Trithiane: A cyclic sulfur compound with three sulfur atoms in the ring.
1,3,5,7-Tetraoxocane: A cyclic compound with four oxygen atoms in the ring.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: An energetic material with a similar ring structure but containing nitrogen and nitro groups.
Uniqueness: 1,3,5,7-Tetrathiocane is unique due to its specific arrangement of sulfur atoms within the ring, which imparts distinct chemical reactivity and properties. Unlike its oxygen or nitrogen analogs, the sulfur atoms in this compound allow for unique redox chemistry and interactions with biological molecules.
Propiedades
Número CAS |
2373-00-4 |
|---|---|
Fórmula molecular |
C4H8S4 |
Peso molecular |
184.4 g/mol |
Nombre IUPAC |
1,3,5,7-tetrathiocane |
InChI |
InChI=1S/C4H8S4/c1-5-2-7-4-8-3-6-1/h1-4H2 |
Clave InChI |
QRGGVNODEBZTBI-UHFFFAOYSA-N |
SMILES canónico |
C1SCSCSCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



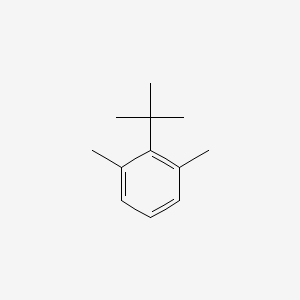
![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
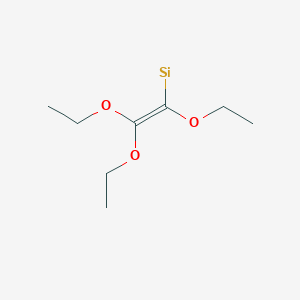
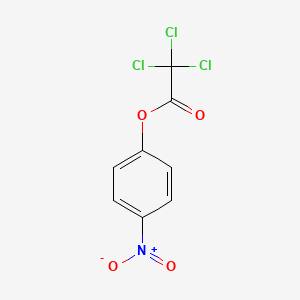
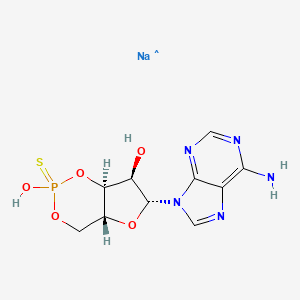

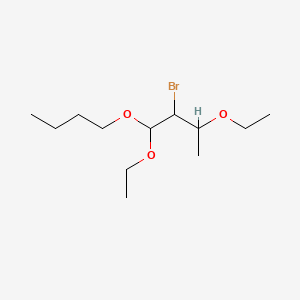
![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)
![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)
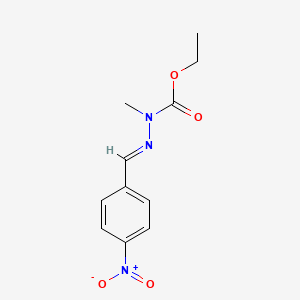
![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)
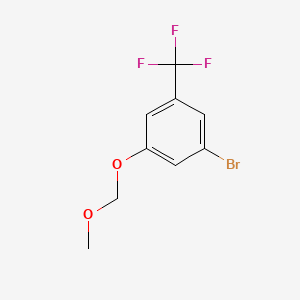
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)
